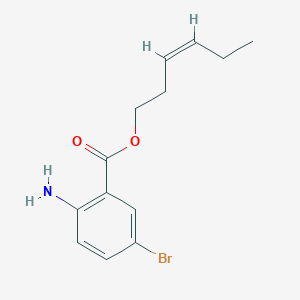

(Z)-hex-3-enyl 2-amino-5-bromobenzoate

Description

Structural Context within Aromatic Esters and Unsaturated Alcohols

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. This arrangement leads to a rich chemistry, influenced by the electronic interplay between the aromatic system and the ester moiety. The synthesis of aromatic esters, such as (Z)-hex-3-enyl 2-amino-5-bromobenzoate, is typically achieved through the esterification of a carboxylic acid with an alcohol. In this case, 2-amino-5-bromobenzoic acid reacts with (Z)-hex-3-en-1-ol.

Unsaturated alcohols, particularly those with a defined stereochemistry like the (Z)- or cis-isomer of hex-3-en-1-ol, are valuable building blocks in organic synthesis. They are known for their role in the construction of complex natural products and bioactive molecules. The double bond in these alcohols offers a site for various chemical transformations, allowing for the introduction of new functional groups with stereocontrol.

Significance of the 2-Amino-5-bromobenzoate Scaffold in Advanced Organic Synthesis Research

The 2-amino-5-bromobenzoate scaffold is a versatile building block in organic synthesis. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents onto the aromatic ring. The amino group can be acylated, alkylated, or used to form heterocyclic rings.

For instance, the methyl ester, methyl 2-amino-5-bromobenzoate, has been utilized as a precursor in the synthesis of various heterocyclic compounds. Furthermore, single crystals of methyl 2-amino-5-bromobenzoate have been grown and characterized for their nonlinear optical (NLO) properties, suggesting potential applications in materials science. sigmaaldrich.comtcichemicals.com Research has also explored its potential as a PqsD inhibitor, which is relevant in the context of bacterial quorum sensing. pharmint.net

Importance of (Z)-Alkenyl Moieties in Stereoselective Chemical Transformations

The (Z)- or cis-configuration of the double bond in the hexenyl portion of the molecule is of significant stereochemical importance. The geometry of the double bond can profoundly influence the biological activity and physical properties of a molecule. Therefore, the stereoselective synthesis of (Z)-alkenes is a critical area of research in organic chemistry.

Several synthetic methodologies have been developed to achieve high (Z)-selectivity in the formation of carbon-carbon double bonds. These include the Wittig reaction with stabilized ylides, the Julia-Kocienski olefination, and various metal-catalyzed cross-coupling and metathesis reactions. chemeo.comchemicalbook.com The ability to control the stereochemistry of the double bond is crucial for the synthesis of complex target molecules with specific three-dimensional arrangements. The Cahn-Ingold-Prelog (CIP) priority rules are used to unambiguously assign the E or Z configuration to a double bond. pressbooks.pubfiveable.me

Structure

3D Structure

Properties

CAS No. |

1131587-73-9 |

|---|---|

Molecular Formula |

C13H16BrNO2 |

Molecular Weight |

298.18 g/mol |

IUPAC Name |

hex-3-enyl 2-amino-5-bromobenzoate |

InChI |

InChI=1S/C13H16BrNO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3 |

InChI Key |

HDDHBOMDFLJZBE-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N |

Isomeric SMILES |

CC/C=C\CCOC(=O)C1=C(C=CC(=C1)Br)N |

Canonical SMILES |

CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N |

Origin of Product |

United States |

Spectroscopic and Crystallographic Investigations of Z Hex 3 Enyl 2 Amino 5 Bromobenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure and connectivity. longdom.org

The ¹H and ¹³C NMR spectra of (Z)-hex-3-enyl 2-amino-5-bromobenzoate provide critical information for its structural confirmation. The assignment of signals corresponding to the aromatic, olefinic, and aliphatic protons allows for a complete structural map.

¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is expected to show signals characteristic of the 2-amino-5-bromobenzoate moiety. The proton ortho to the ester group and meta to the bromine (H-6) would appear as a doublet. The proton meta to the ester and ortho to the bromine (H-4) would appear as a doublet of doublets, and the proton ortho to the amino group and meta to the bromine (H-3) would also be a doublet. The amino group (-NH₂) protons would likely appear as a broad singlet.

A key diagnostic feature is the signals from the olefinic protons of the (Z)-hex-3-enyl chain. These protons (H-3' and H-4') typically resonate in the 5.0-6.0 ppm range. The crucial piece of evidence for the (Z)-configuration is the vicinal coupling constant (³JH3'H4'). For (Z)-isomers, this value is typically around 10-12 Hz, which is significantly smaller than the 15-18 Hz coupling constant observed for the corresponding (E)-isomer. researchgate.net The other aliphatic protons, including the ethyl group's methyl protons (-CH₃) and the various methylene (B1212753) protons (-CH₂-), would appear in the upfield region of the spectrum. mnstate.edu

¹³C NMR Analysis: The ¹³C NMR spectrum would corroborate the structure. The ester carbonyl carbon (C=O) is expected to resonate around 165-170 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and ester groups. The carbon attached to the bromine atom would be shifted to a lower field. The olefinic carbons (C-3' and C-4') would appear in the 120-140 ppm range, and the aliphatic carbons would be found at higher field strengths (< 70 ppm).

Interactive Data Table: Predicted NMR Assignments for this compound Note: Predicted chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Actual values may vary depending on the solvent and experimental conditions.

| Position | ¹H NMR (Predicted δ, Multiplicity, J) | ¹³C NMR (Predicted δ) |

|---|---|---|

| Aromatic H-3 | ~6.7 (d) | ~115-120 |

| Aromatic H-4 | ~7.3 (dd) | ~135-140 |

| Aromatic H-6 | ~7.8 (d) | ~125-130 |

| -NH₂ | ~4.5-5.5 (br s) | N/A |

| Olefinic H-3' | ~5.4-5.6 (m) | ~125-130 |

| Olefinic H-4' | ~5.6-5.8 (m, ³J ≈ 10-12 Hz) | ~130-135 |

| Methylene H-1' | ~4.2 (t) | ~60-65 |

| Methylene H-2' | ~2.5 (q) | ~25-30 |

| Methylene H-5' | ~2.1 (quintet) | ~20-25 |

| Methyl H-6' | ~1.0 (t) | ~10-15 |

| C=O | N/A | ~165-170 |

| Aromatic C-1 | N/A | ~110-115 |

| Aromatic C-2 | N/A | ~145-150 |

| Aromatic C-5 | N/A | ~110-115 |

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning the structure and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. longdom.org Cross-peaks would confirm the connectivity within the (Z)-hex-3-enyl chain, for instance, showing correlations between the methyl protons (H-6') and the adjacent methylene protons (H-5'), between H-5' and the olefinic proton H-4', and so on up the chain to the ester linkage. It would also confirm the coupling relationships between the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and confirming the connection between the aromatic and ester moieties and the ester and alcohol fragments. For example, a cross-peak between the methylene protons H-1' and the ester carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is the definitive experiment. To confirm the (Z)-configuration, a NOESY spectrum would show a cross-peak between the olefinic protons H-3' and H-4', indicating their spatial proximity on the same side of the double bond. This is a direct and powerful confirmation of the cis relationship.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Studies

The vibrational spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The primary amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations are typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexenyl chain appears just below 3000 cm⁻¹. Olefinic C-H stretching is expected around 3010-3050 cm⁻¹.

C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band, typically in the range of 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

C=C and Aromatic Ring Vibrations: The stretching of the C=C double bond in the hexenyl chain usually results in a medium intensity band around 1650-1670 cm⁻¹. The aromatic ring C=C stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ester C-O stretching vibrations are expected to produce strong bands in the 1100-1300 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Comparing the vibrational spectrum of the title compound with related molecules provides valuable insights.

vs. 2-Amino-5-bromobenzoic Acid: The most significant difference would be the absence of the broad O-H stretching band (typically 2500-3300 cm⁻¹) characteristic of the carboxylic acid dimer in the spectrum of the ester. sigmaaldrich.com Furthermore, the carbonyl (C=O) stretching frequency in the ester (~1700-1725 cm⁻¹) would be at a higher wavenumber compared to the carboxylic acid (~1680-1700 cm⁻¹). The ester will also show new bands corresponding to the aliphatic C-H and C=C bonds of the hexenyl moiety.

vs. (Z)-hex-3-enyl Benzoate (B1203000): A comparison with (Z)-hex-3-enyl benzoate would highlight the influence of the amino and bromo substituents on the aromatic ring. nih.gov The N-H stretching and bending vibrations would be absent in the benzoate. The positions of the aromatic C-H and C=C ring stretching bands would likely be shifted due to the different electronic effects of the -NH₂ and -Br groups compared to hydrogen atoms on the benzoate ring. The C-Br stretch would also be a unique feature of the title compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. savemyexams.com

For this compound, the molecular formula is C₁₃H₁₆BrNO₂. sinfoochem.com HRMS analysis would provide an experimental mass that can be compared to the calculated theoretical exact mass. A close match (typically within a few parts per million, ppm) confirms the elemental formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (the [M]⁺ and [M+2]⁺ peaks). This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BrNO₂ |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 297.0364 u |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 299.0344 u |

| Expected Isotopic Ratio [M]⁺:[M+2]⁺ | Approximately 1:1 |

Analysis of Isotopic Patterns and Characteristic Fragmentation Pathways

Detailed mass spectrometric analysis of this compound, including the specific examination of its isotopic patterns and fragmentation pathways, is not extensively available in the reviewed literature. This area presents an opportunity for future research to fully characterize this compound.

X-ray Crystallography of Related 2-Amino-5-bromobenzoate Esters (e.g., Methyl Ester Analogue)

To understand the three-dimensional structure of this class of compounds, researchers have turned to X-ray crystallography, focusing on more readily crystallizable analogues such as methyl 2-amino-5-bromobenzoate. These studies provide invaluable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of these materials. Good quality single crystals of methyl 2-amino-5-bromobenzoate have been grown using the slow evaporation solution growth technique, and the resulting crystals have been subjected to single-crystal X-ray diffraction for detailed structural analysis. nih.govresearchgate.net

The crystal structure of methyl 2-amino-5-bromobenzoate has been determined to be monoclinic with the space group P21. iucr.org The unit cell parameters have been precisely measured, providing a foundational understanding of the crystal lattice. iucr.org

Table 1: Crystal Data for Methyl 2-amino-5-bromobenzoate

| Parameter | Value |

|---|---|

| Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9852 (2) |

| b (Å) | 9.1078 (5) |

| c (Å) | 12.1409 (7) |

| β (°) | 95.238 (3) |

| Volume (ų) | 438.83 (4) |

| Z | 2 |

Data sourced from references iucr.orgnih.gov

Determination of Molecular Conformation and Crystal Packing in Solid State

The molecular conformation of methyl 2-amino-5-bromobenzoate is nearly planar. nih.gov The dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is a mere 5.73 (12)°. iucr.orgnih.gov This planarity is a significant feature of the molecule's structure.

The crystal packing is characterized by the formation of zigzag chains of molecules running along the b-axis. iucr.orgnih.govresearchgate.net This arrangement is a result of the specific intermolecular interactions present in the crystal lattice.

Table 2: Key Torsion Angles for Methyl 2-amino-5-bromobenzoate

| Torsion Angle | Value (°) |

|---|---|

| C5—C6—C7—O1 | 174.3 (2) |

| C5—C6—C7—O2 | -5.2 (3) |

| C6—C7—O2—C8 | -178.9 (2) |

| O1—C7—O2—C8 | 0.6 (3) |

Data sourced from reference nih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

In addition to the intramolecular interactions, intermolecular N—H···O hydrogen bonds link neighboring molecules. iucr.orgnih.govresearchgate.net These interactions are responsible for the formation of the previously mentioned zigzag chains along the b-axis, defining the crystal's packing architecture. iucr.orgnih.gov

Table 3: Hydrogen-Bond Geometry for Methyl 2-amino-5-bromobenzoate (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1N···O1 | 0.84 (2) | 2.08 (3) | 2.717 (3) | 133 (3) |

| N1—H2N···O1i | 0.85 (2) | 2.22 (3) | 3.039 (3) | 162 (2) |

Symmetry code: (i) x, y-1/2, -z+1/2. Data sourced from references nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on Z Hex 3 Enyl 2 Amino 5 Bromobenzoate and Its Sub Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For the 2-amino-5-bromobenzoic acid component, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, have been performed to predict its structural parameters. dergipark.org.tr These studies show good agreement between calculated and experimentally determined structures. slideshare.net

The optimization process involves finding the minimum energy conformation of the molecule. For the parent acid, 2-amino-5-bromobenzoic acid, DFT calculations have established its planar aromatic ring structure and the relative orientations of the amino and carboxylic acid groups. dergipark.org.tr The bromine atom substitution at the para-position to the carboxylic group and meta- to the amino group influences the electronic distribution and bond lengths within the benzene (B151609) ring. nih.gov When forming the ester with (Z)-hex-3-en-1-ol, the geometry of the benzoate (B1203000) portion would be largely retained, with the ester linkage introducing new rotational degrees of freedom.

Table 1: Selected Calculated Geometric Parameters for 2-Amino-5-bromobenzoic Acid (Monomer) This table presents theoretical data for the acid substructure, which serves as a basis for the full ester.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-N | ~1.39 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Angle | O-C-O (carboxyl) | ~123° |

| Dihedral Angle | C-C-N-H | ~0° (planar amino group) |

| Data synthesized from findings in computational studies on 2-amino-5-halogeno-benzoic acids. dergipark.org.trslideshare.netdergipark.org.tr |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. youtube.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. youtube.comyoutube.com

Table 2: Calculated Frontier Orbital Energies for 2-Amino-5-bromobenzoic Acid

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.21636 | -5.89 |

| LUMO | -0.04344 | -1.18 |

| Energy Gap (ΔE) | 0.17292 | 4.71 |

| Data derived from representative computational studies on aminobenzoic acids. nih.govyoutube.com |

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the MEP would show negative potential around the electronegative oxygen atoms of the ester group and the nitrogen of the amino group. dtic.mil A key feature for halogenated aromatic compounds is the presence of a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the outermost portion of the bromine atom along the C-Br bond axis. nih.govmdpi.com This positive region enables the bromine to act as an electron acceptor in halogen bonding, a significant non-covalent interaction. acs.org

Conformational Analysis and Tautomerism Studies

The flexibility and potential isomeric forms of a molecule are critical to its function and interactions. Computational modeling is essential for exploring these aspects.

The "(Z)-" designation in the name specifies the stereochemistry of the double bond in the hexenyl chain, indicating that the higher-priority substituents are on the same side of the double bond (a cis configuration). numberanalytics.comfiveable.me This fixed geometry imparts a distinct "kink" into the six-carbon chain, which has significant conformational implications compared to the more linear (E)- or trans-isomer.

Advanced computational modeling can be used to explore the potential energy surface of the full molecule, analyzing the rotational barriers around the single bonds of the hexenyl chain and the ester linkage. These calculations help identify the most stable conformers and the energy required to transition between them. The Z-configuration restricts the possible spatial arrangements of the alkyl chain, which can influence how the molecule packs in a solid state or binds to a receptor site. Computational studies on the isomerization of Z-alkenes show that they are often the thermodynamically less stable form, but can be kinetically favored under certain synthetic conditions. researchgate.netresearchgate.netacs.org

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. wiley-vch.de The 2-aminobenzoic acid structure can exist in different tautomeric forms, primarily a nonionic form and a zwitterionic form where the proton from the carboxylic acid has transferred to the amino group. researchgate.netacs.org

Theoretical studies on 2-amino-5-bromobenzoic acid have investigated the relative stability of its potential tautomers using DFT. dergipark.org.trdergipark.org.tr Calculations performed in both the gas phase and with solvent models show that the nonionic form is generally the most stable. dergipark.org.tr The energy difference between tautomers is a critical piece of information, as the presence of minor tautomers can open up alternative reaction pathways or lead to different intermolecular interactions. nih.gov

Table 3: Relative Energies of 2-Amino-5-bromobenzoic Acid Tautomers This table illustrates the relative stability of different tautomeric and isomeric forms as determined by DFT calculations.

| Tautomer/Isomer Description | Relative Energy (kcal/mol) | Stability Ranking |

| Nonionic Form (Standard) | 0.00 | 1 (Most Stable) |

| Nonionic Isomer (Rotated COOH) | +1.50 | 2 |

| Zwitterionic Form | +25.0 to +30.0 | 3 (Least Stable) |

| Data synthesized from findings in DFT studies on 2-amino-5-bromobenzoic acid and its tautomers. dergipark.org.trdergipark.org.tr |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction.

For the synthesis of (Z)-hex-3-enyl 2-amino-5-bromobenzoate, the most direct route is the esterification of 2-amino-5-bromobenzoic acid with (Z)-hex-3-en-1-ol. Computational methods could be employed to model this reaction, likely under acid-catalyzed conditions (e.g., Fischer esterification). The theoretical study would involve:

Modeling Reactants: Optimizing the geometries of the acid, alcohol, and catalyst.

Locating Transition States: Identifying the highest-energy point along the reaction coordinate for key steps, such as the nucleophilic attack of the alcohol oxygen on the protonated carbonyl carbon.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

Modeling Products: Optimizing the geometry of the final ester and water molecule.

Furthermore, computational studies can shed light on the degradation pathways of such molecules. For instance, a kinetic and mechanistic study on the gas-phase reactions of ozone with a series of cis-3-hexenyl esters was performed using DFT. rsc.org Such a study for this compound could predict its atmospheric lifetime and degradation products by modeling the initial addition of ozone to the C=C double bond and the subsequent reaction steps.

Transition State Modeling for Understanding Selectivity in Key Synthetic Transformations

The synthesis of this compound typically involves the esterification of 2-amino-5-bromobenzoic acid with (Z)-hex-3-en-1-ol. Transition state modeling of similar esterification reactions, particularly those involving aminobenzoic acids, offers insights into the factors controlling reaction rates and selectivity.

Kinetic studies on the esterification of benzoic acid derivatives, such as with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, have demonstrated that the reaction typically follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua The activation energies for both the forward and reverse reactions can be calculated, providing a quantitative measure of the energy barrier for the reaction. dnu.dp.ua For instance, in the butanol esterification of benzoic acid, the activation energy for the forward reaction was determined to be 58.40 kJ∙mol⁻¹. dnu.dp.ua

Computational studies on 2-amino-5-bromobenzoic acid (ABBA) itself have been performed using Density Functional Theory (DFT) at the B3LYP level with a 6.31G* basis set. dergipark.org.tr These studies investigate the structural properties and molecular orbitals, including the HOMO-LUMO surfaces, which are crucial for understanding reactivity. dergipark.org.tr The presence of the amino and bromo substituents on the benzene ring influences the electron density and, consequently, the reactivity of the carboxylic acid group.

The table below summarizes key computational parameters for 2-amino-5-bromobenzoic acid from a DFT study, which would be foundational for modeling the transition state of its esterification.

| Parameter | Value | Significance in Transition State Modeling |

| Method | DFT (B3LYP/6-31G*) | Provides a reliable level of theory for calculating electronic structure and energies. dergipark.org.tr |

| HOMO Energy | Indicates the molecule's ability to donate electrons; relevant to its nucleophilicity. | |

| LUMO Energy | Indicates the molecule's ability to accept electrons; relevant to its electrophilicity. | |

| Tautomeric Forms | Multiple forms considered | The relative energies of tautomers can influence which species is the active reactant. dergipark.org.tr |

Note: Specific HOMO/LUMO energy values were not provided in the abstract and would require access to the full study.

Predictive Studies on Reaction Pathways and Stereochemical Outcomes

Predictive studies for a molecule like this compound would primarily focus on reactions where stereochemistry is a key factor. The (Z)-configuration of the hex-3-enyl chain is a crucial stereochemical feature. Predictive models, often employing machine learning algorithms trained on quantum chemical data, are becoming increasingly powerful tools for forecasting the outcomes of stereoselective reactions. nih.govrsc.org

For reactions involving the double bond of the (Z)-hex-3-enyl moiety, such as additions or oxidations, predictive models could be employed to determine the likely stereochemical outcome. These models are often built using descriptors derived from quantum mechanical calculations that quantify the steric and electronic properties of the reactants and catalysts.

The development of predictive models for stereoselectivity often involves the following steps:

Dataset Curation: A large dataset of reactions with known stereochemical outcomes is compiled. nih.gov

Descriptor Calculation: Quantum chemical calculations are used to determine a range of steric and electronic descriptors for the substrates, reagents, and catalysts.

Machine Learning Model Training: Algorithms such as random forests or support vector machines are trained on the curated dataset to correlate the descriptors with the observed stereoselectivity. nih.gov

Prediction for New Reactions: The trained model can then be used to predict the stereochemical outcome for new, previously unstudied reactions. nih.gov

A hypothetical application to a reaction involving this compound could involve predicting the facial selectivity of an epoxidation of the double bond. The model would take into account the electronic nature of the ester and the steric hindrance around the double bond to predict whether the epoxide would form on the same or opposite face as the rest of the molecule.

The table below outlines the types of data that would be used in such a predictive study.

| Data Type | Example | Role in Prediction |

| Substrate Descriptors | Steric parameters (e.g., Tolman's cone angle), electronic parameters (e.g., partial charges on atoms of the double bond) | To quantify the properties of this compound. |

| Reagent Descriptors | HOMO/LUMO energies of the oxidant | To determine the electronic compatibility between the substrate and the reagent. |

| Catalyst Descriptors (if applicable) | Ligand bite angles, catalyst charge | To model the influence of a chiral catalyst on the stereochemical outcome. |

| Reaction Conditions | Solvent polarity, temperature | These can influence the stability of transition states and thus the selectivity. |

While specific predictive studies on this compound are not yet published, the methodologies are well-established and could be applied to understand and predict its reactivity in stereoselective transformations. rsc.org

Chemical Reactivity and Derivatization Pathways of Z Hex 3 Enyl 2 Amino 5 Bromobenzoate

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. nih.gov For a substrate like (Z)-hex-3-enyl 2-amino-5-bromobenzoate, these reactions would proceed at the C-Br bond, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is known for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

The Heck reaction would enable the arylation of alkenes, where the aryl group from the benzoate (B1203000) derivative is transferred to an olefinic partner.

The Sonogashira coupling would allow for the introduction of an alkyne moiety by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

The Stille coupling utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents has led to a preference for other methods like the Suzuki coupling. nih.gov

A general method for the palladium-catalyzed carbonylation of aryl bromides has been developed using Xantphos as a ligand, which can be applied for the synthesis of various carbonyl derivatives at atmospheric pressure. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often requires optimization for specific substrates. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ or PdCl₂(dppf) | PPh₃ or dppf | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80-110 °C |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile | 100-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF or DMF | Room Temp to 60 °C |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene or Dioxane | 80-120 °C |

This table presents generalized conditions and specific parameters would need to be optimized for this compound.

Halogen-atom transfer (XAT) represents a modern approach for the activation of organic halides under mild conditions. nih.govmanchester.ac.uk In this process, a radical initiator, often generated photochemically, abstracts the bromine atom from the aryl ring to generate an aryl radical. manchester.ac.uk This highly reactive intermediate can then participate in various bond-forming reactions. For instance, α-aminoalkyl radicals, generated from simple tertiary amines, have been shown to be effective XAT agents for the activation of aryl bromides. manchester.ac.uk This strategy can be merged with transition metal catalysis, such as nickel catalysis, for cross-electrophile couplings. nih.gov The resulting aryl radical from this compound could be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a pathway for the displacement of a halide from an aromatic ring by a nucleophile. wikipedia.org The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Generally, the presence of strong electron-withdrawing groups ortho and/or para to the leaving group is required to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In the case of this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the C-Br bond is expected to be challenging under standard conditions. However, under forcing conditions with very strong nucleophiles or via alternative mechanisms like the benzyne (B1209423) pathway, substitution might be achievable. khanacademy.org

Reactions at the Aromatic Amino Group

The primary aromatic amino group is a versatile functional handle for molecular diversification.

The amino group of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. organic-chemistry.org These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule. A wide variety of acylating agents can be employed, leading to a diverse library of N-acylated derivatives. Boronic acid derivatives have been reported as effective catalysts for direct amidation reactions between carboxylic acids and amines. organic-chemistry.org

Table 2: Common Reagents for Amidation/Acylation of Aromatic Amines

| Acylating Agent | Coupling Agent/Base | Typical Solvent |

|---|---|---|

| Acyl Chloride | Pyridine or Et₃N | CH₂Cl₂ or THF |

| Carboxylic Anhydride | Pyridine or DMAP | CH₂Cl₂ or THF |

This table provides examples of common reagents and conditions.

The 2-amino-benzoate moiety is a classic precursor for the synthesis of various heterocyclic systems. A particularly important transformation is the cyclocondensation reaction to form quinazolinones. This can be achieved by reacting this compound with a one-carbon source, such as formamide, formic acid, or an orthoester. The initial step is the formation of an N-formyl or related intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system. The synthesis of quinazolinones can also be achieved through palladium-catalyzed domino reactions. researchgate.net Given that 2-amino-5-bromobenzoic acid itself is a known precursor for such heterocycles, its (Z)-hex-3-enyl ester would be expected to undergo similar transformations.

Diazotization and Subsequent Transformations for Aryl Modification

The primary amino group attached to the benzene (B151609) ring is a gateway for a variety of modifications to the aryl core, most notably through diazotization followed by substitution reactions. The Sandmeyer reaction is a cornerstone of this chemical strategy, enabling the replacement of the amino group with a wide array of substituents. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The process commences with the diazotization of the aromatic amine. This is typically achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the primary amino group into a diazonium salt, a highly versatile intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

Once the diazonium salt is formed, it can be subjected to various nucleophilic substitution reactions, often catalyzed by copper(I) salts. wikipedia.orgnih.gov For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield the corresponding 2-chloro- or 2-bromo-5-bromobenzoate derivative, respectively. Similarly, the use of copper(I) cyanide (CuCN) would introduce a cyano group, which can be further hydrolyzed to a carboxylic acid. Research on aminobenzoic acids has demonstrated the feasibility of such Sandmeyer reactions to produce valuable aromatic platform chemicals. scirp.org These transformations allow for the systematic modification of the electronic and steric properties of the benzene ring.

Table 1: Representative Sandmeyer Reactions for Aryl Modification

| Starting Material | Reagents | Product |

| This compound | 1. NaNO₂, HCl, 0-5°C; 2. CuCl | (Z)-hex-3-enyl 2-chloro-5-bromobenzoate |

| This compound | 1. NaNO₂, H₂SO₄, 0-5°C; 2. CuBr | (Z)-hex-3-enyl 2,5-dibromobenzoate |

| This compound | 1. NaNO₂, HCl, 0-5°C; 2. CuCN | (Z)-hex-3-enyl 5-bromo-2-cyanobenzoate |

| This compound | 1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, Δ | (Z)-hex-3-enyl 5-bromo-2-hydroxybenzoate |

Reactivity of the Ester Functionality

The ester group in this compound is another key site for chemical manipulation, allowing for cleavage or modification of the ester linkage.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically conducted by refluxing the ester with a dilute aqueous acid like hydrochloric acid, is a reversible process. youtube.com For this compound, this would yield 2-amino-5-bromobenzoic acid and (Z)-hex-3-en-1-ol.

Transesterification, the conversion of one ester to another, is a valuable reaction for modifying the alcohol portion of the ester. This can be accomplished under both acidic and basic catalysis. masterorganicchemistry.com For anthranilate esters, which are structurally related to the target molecule, transesterification with higher alcohols has been successfully demonstrated using catalysts such as potassium carbonate. google.comgoogle.com For example, reacting this compound with an excess of ethanol (B145695) in the presence of potassium carbonate would lead to the formation of ethyl 2-amino-5-bromobenzoate and (Z)-hex-3-en-1-ol. The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as intermolecular condensation, which can occur with stronger basic catalysts like sodium methylate. google.com

The ester functionality can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the corresponding primary alcohol, 2-amino-5-bromobenzyl alcohol, along with (Z)-hex-3-en-1-ol from the ester portion.

For a more controlled reduction, diisobutylaluminum hydride (DIBAL-H) is a widely used reagent. wikipedia.orgadichemistry.com At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes. researchgate.netelsevierpure.com This is because the tetrahedral intermediate formed is stable at these low temperatures and only collapses to the aldehyde upon workup. psgcas.ac.in Therefore, treatment of this compound with one equivalent of DIBAL-H at -78 °C would be expected to yield 2-amino-5-bromobenzaldehyde. If the reaction is allowed to warm or if an excess of DIBAL-H is used, the reduction will proceed to the primary alcohol. adichemistry.com Importantly, DIBAL-H is known to be chemoselective, often leaving other functional groups like alkenes intact, making it suitable for a molecule with multiple reactive sites. adichemistry.com

Table 2: Conditions for Chemoselective Ester Reduction

| Desired Product | Reagent | Key Reaction Conditions |

| 2-amino-5-bromobenzaldehyde | DIBAL-H | 1 equivalent, -78°C, followed by aqueous workup |

| 2-amino-5-bromobenzyl alcohol | DIBAL-H | >2 equivalents, -78°C to room temperature |

| 2-amino-5-bromobenzyl alcohol | LiAlH₄ | Excess, THF, 0°C to room temperature |

Chemical Transformations of the (Z)-Alkene Moiety

The (Z)-configured double bond in the hexenyl portion of the molecule provides a site for stereoselective modifications and the introduction of new functionalities.

The (Z)-alkene can be stereoselectively hydrogenated to the corresponding saturated alkane. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) will readily reduce the double bond. For a stereoselective conversion, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) is a classic choice for the syn-hydrogenation of alkynes to (Z)-alkenes, and by extension, it can be used for the complete saturation of an alkene without affecting other reducible groups under controlled conditions. researchgate.net In this case, hydrogenation of this compound would yield hexyl 2-amino-5-bromobenzoate, preserving the stereochemistry of the addition. More advanced catalytic systems, often employing ruthenium or iridium complexes, have also been developed for the highly selective hydrogenation of alkenes. nih.govnih.govnih.gov

The electron-rich double bond of the (Z)-hex-3-enyl group is susceptible to electrophilic addition reactions. For instance, the addition of bromine (Br₂) would proceed via a bromonium ion intermediate to give the corresponding dibromo derivative. The stereochemistry of the addition would be anti, leading to a racemic mixture of diastereomers. Studies on the bromination of unsaturated esters have shown that the reaction rate can be influenced by the solvent and the presence of catalysts. acs.orgrsc.org

Furthermore, the alkene can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrones. wikipedia.orgchesci.comchemtube3d.com This reaction is a concerted process that forms a five-membered isoxazolidine (B1194047) ring. organicreactions.org The regioselectivity of the addition is governed by frontier molecular orbital interactions between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile). wikipedia.org Reacting this compound with a nitrone, such as C-phenyl-N-methylnitrone, would lead to the formation of a substituted isoxazolidine, introducing significant structural complexity in a single step.

Table 3: Potential Transformations of the Alkene Moiety

| Reaction Type | Reagents | Expected Product Class |

| Stereoselective Hydrogenation | H₂, Lindlar's Catalyst | Saturated ester (hexyl 2-amino-5-bromobenzoate) |

| Electrophilic Bromination | Br₂ in CCl₄ | 3,4-Dibromohexyl ester derivative |

| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine-fused derivative |

Olefin Metathesis for Controlled Carbon-Carbon Bond Formation

Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon double bonds. wikipedia.org This class of reactions, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, allows for the statistical redistribution of alkene fragments through the cleavage and regeneration of C=C bonds. wikipedia.org The reaction proceeds via a metallacyclobutane intermediate, as first proposed by Chauvin, a mechanism that has been widely accepted and forms the basis for understanding these transformations. wikipedia.orglibretexts.org For their contributions to this field, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005. wikipedia.org

The primary types of olefin metathesis include cross-metathesis (CM), ring-closing metathesis (RCM), ring-opening metathesis (ROM), and ring-opening metathesis polymerization (ROMP). libretexts.orgorganic-chemistry.org The outcome of these reactions is often governed by thermodynamic and steric factors, as well as the choice of catalyst. organic-chemistry.org Modern catalysts, such as the second-generation Grubbs catalysts, exhibit high tolerance to a wide range of functional groups, making olefin metathesis applicable to complex molecular architectures. organic-chemistry.org

In the context of this compound, both intramolecular (ring-closing) and intermolecular (cross-metathesis) pathways can be envisioned, leading to a variety of derivatized products. The presence of the amino, bromo, and ester functionalities, along with the internal (Z)-alkene, presents a unique substrate for such transformations.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful strategy for the synthesis of cyclic compounds. organic-chemistry.org For a substrate like this compound to undergo RCM, it would first need to be derivatized to contain a second olefinic group. For instance, N-allylation of the amino group would introduce a terminal alkene, creating a diene system suitable for cyclization.

The RCM of such a diene, catalyzed by a ruthenium complex like Grubbs' second-generation catalyst, would be expected to yield a nitrogen-containing heterocycle. The size of the resulting ring would depend on the length of the tether connecting the two olefinic moieties. The general transformation is depicted below:

Table 1: Hypothetical Ring-Closing Metathesis of an N-Allylated Derivative

| Reactant | Catalyst | Product | Byproduct |

| N-allyl-(Z)-hex-3-enyl 2-amino-5-bromobenzoate | Grubbs' Catalyst | Fused Nitrogen Heterocycle | Small Olefin (e.g., propene) |

The efficiency and stereochemical outcome of such an RCM reaction would be influenced by several factors, including the catalyst loading, reaction temperature, and solvent. The inherent (Z)-geometry of the hexenyl chain could also play a role in the conformational preference of the substrate, potentially influencing the rate and selectivity of the cyclization. The synthesis of nitrogen heterocycles via RCM is a well-established methodology, and the presence of the bromo- and ester-substituted aromatic ring would likely be tolerated by modern ruthenium catalysts. organic-chemistry.orgnih.gov

Cross-Metathesis (CM)

Cross-metathesis involves the reaction between two different olefins. This compound can participate in CM reactions with a variety of olefin partners. The outcome of a CM reaction can be complex, potentially leading to a mixture of homodimerized and cross-metathesized products. mdpi.com However, by carefully selecting the reaction conditions and the nature of the olefin partner, selective formation of the desired cross-product can often be achieved.

For example, CM with a terminal alkene, such as ethylene (B1197577), could lead to the formation of a new terminal alkene derivative of the parent compound, a process known as ethenolysis. mdpi.com Conversely, reaction with a more substituted olefin could introduce a new functional group into the molecule.

Table 2: Potential Cross-Metathesis Reactions

| Olefin Partner | Catalyst | Potential Product(s) |

| Ethylene | Z-Selective Ru Catalyst | (Z)-pent-3-enyl 2-amino-5-bromobenzoate + Propene |

| Acrylate Esters | Grubbs' Catalyst | Substituted dienyl esters |

| Styrene | Grubbs' Catalyst | Aryl-substituted olefinic esters |

The stereoselectivity of the newly formed double bond is a key consideration in CM. While traditional Grubbs' catalysts often favor the formation of the more thermodynamically stable (E)-isomer, recent developments have led to highly Z-selective ruthenium catalysts. mdpi.com The use of such catalysts could potentially allow for the stereoretentive cross-metathesis of this compound, preserving the (Z)-geometry in the product.

The functional group tolerance of the catalyst is crucial for the successful CM of this substrate, given the presence of the amine and bromo substituents. The second-generation Grubbs and Hoveyda-Grubbs catalysts are known to be robust in the presence of a wide array of functional groups, including those found in amino acids and peptides. nih.gov

Advanced Research Perspectives and Applications in Chemical Sciences

Utility as a Versatile Synthetic Building Block: An Unexplored Frontier

There is currently no available scientific literature detailing the use of (Z)-hex-3-enyl 2-amino-5-bromobenzoate as a precursor in the total synthesis of complex organic molecules. Similarly, its potential as a scaffold for the development of novel molecular architectures has not been reported in peer-reviewed research. The specific combination of the bromo- and amino-substituted benzene (B151609) ring with the (Z)-hex-3-enyl ester moiety suggests theoretical possibilities for its use in constructing more complex structures, but these have not been experimentally validated or published.

Exploration in Materials Chemistry: A Field Awaiting Investigation

The potential of this compound in the realm of materials chemistry remains an open question. There are no studies available that investigate its use as a monomer for polymer synthesis. The presence of the vinyl group in the hexenyl chain and the reactive sites on the aromatic ring could theoretically allow for polymerization, but no such polymers have been synthesized or characterized.

Furthermore, research into the optoelectronic properties of this compound, including its optical band gap, has not been conducted. Such studies are crucial for determining a material's potential in electronic and photonic devices, but data for this compound is not present in the current body of scientific knowledge.

Role in Catalysis and Ligand Design: No Evidence of Application

The structure of this compound contains potential coordinating atoms (nitrogen and oxygen) that could theoretically be utilized in the design of ligands for catalytic applications. However, a thorough review of relevant databases and literature shows no instances of this compound being used or even proposed as a ligand in any catalytic system.

Design of Metal Ligands Incorporating the Benzoate (B1203000) Scaffold

The 2-amino-5-bromobenzoate portion of the molecule is an excellent candidate for use as a metal ligand. The amino and carboxylate (or in this case, ester) functionalities can act as coordination sites for metal ions. Research on related aminobenzoate ligands shows a rich coordination chemistry. ias.ac.in The presence of both a soft donor (the amino nitrogen) and a hard donor (the carboxylate oxygen) allows these ligands to bind to a wide variety of metals.

The mode of coordination can be highly versatile. For instance, studies on alkali metal complexes with aminobenzoates have demonstrated that the carboxylate group can bind in a monodentate fashion or as a bidentate bridging group. tandfonline.com In complexes with transition metals like strontium and barium, both the amino group and the carboxylate functionality have been shown to bind to the metal centers, leading to high coordination numbers and the formation of coordination polymers. ias.ac.in Research on ethyl 4-aminobenzoate (B8803810) has led to the synthesis of N₂O₂-type ligands that form stable complexes with Co(II), Ni(II), and Cu(II), exhibiting octahedral or tetrahedral geometries. jmchemsci.com

The specific structure of this compound, with its ortho-amino group, is well-suited for chelation, potentially forming stable five- or six-membered rings with a metal center. The bromo-substituent can sterically and electronically tune the properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity.

Table 2: Coordination Behavior of Aminobenzoate Ligands with Various Metals

| Metal Ion | Ligand Example | Observed Coordination Modes | Resulting Structure | Reference(s) |

| Na⁺ | 4-amino-2-hydroxybenzoate | Tridentate (via carboxylate and hydroxyl groups) | Polymeric chain | tandfonline.comresearchgate.net |

| K⁺ | 2-aminobenzoate | Pentadentate (via carboxylate oxygens) | Polymeric network | tandfonline.comresearchgate.net |

| Ca²⁺ | 2-aminobenzoate | Hepta-coordinated via carboxylate and water | Polymeric | ias.ac.in |

| Sr²⁺, Ba²⁺ | 2-aminobenzoate | Nona-coordinated via carboxylate and amino groups | Polymeric with metal-metal interactions | ias.ac.in |

| Co(II), Cu(II) | Ligand from ethyl 4-aminobenzoate | N₂O₂ coordination | Octahedral complex | jmchemsci.com |

| Ni(II) | Ligand from ethyl 4-aminobenzoate | N₂O₂ coordination | Tetrahedral complex | jmchemsci.com |

Evaluation in Organic Catalytic Processes and Photocatalysis

The aromatic aminobenzoate structure is known to be photoactive and has been investigated in catalytic applications. The parent compound, para-aminobenzoic acid (PABA), was once a common ingredient in sunscreens due to its ability to absorb UV radiation. wikipedia.org This photo-activity can be harnessed for catalysis.

Studies on the photolysis of PABA show that under UVB and UVC irradiation, it can undergo dissociation through the loss of a hydrogen atom from the amino group, forming a 4-aminylbenzoic acid radical. mdpi.com This radical intermediate is a key species that can participate in further chemical transformations, highlighting the potential of the aminobenzoate scaffold in photocatalytic processes.

Furthermore, benzoate derivatives have been successfully employed as photosensitizing catalysts. For example, methyl 4-fluorobenzoate (B1226621) can act as a photosensitizer for the direct C(sp³)–H fluorination of organic substrates under visible light. nih.govuni-regensburg.de This suggests that this compound, with its conjugated aromatic system, could be evaluated for similar photocatalytic applications. The electronic properties conferred by the amino and bromo groups could modulate the energy levels of the molecule, potentially making it an effective catalyst for specific light-driven reactions. nih.govrsc.org

In non-photocatalytic processes, benzoic acid derivatives are central to many organic transformations. For instance, palladium-catalyzed reactions have been developed for the meta-C–H functionalization of benzoic acids, using a directing group strategy. nih.gov Additionally, solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of various substituted benzoic acids, a reaction type directly relevant to the synthesis of the title compound. mdpi.com

Supramolecular Chemistry and Molecular Recognition Studies

The structural features of this compound make it an ideal candidate for studies in supramolecular chemistry, where non-covalent interactions are used to build larger, organized structures. mdpi.comnih.gov

Exploration of Self-Assembly Driven by Non-Covalent Interactions, such as Hydrogen Bonding and Halogen Bonding

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H bonds of the amino group) and acceptors (the nitrogen lone pair, the carbonyl oxygen, and the ester ether oxygen). In analogous systems like p-aminobenzoic acid, hydrogen bonds are the primary drivers of self-assembly into well-defined crystal structures. acs.orgrsc.org PABA is known to form hydrogen-bonded dimers through its carboxylic acid groups in organic solvents, and these interactions direct the formation of specific polymorphs. acs.orgucl.ac.uk For this compound, intermolecular N-H···O=C and N-H···N hydrogen bonds could lead to the formation of tapes, sheets, or other supramolecular architectures. mdpi.comresearchgate.net

Halogen Bonding: A key feature of this molecule is the bromine atom attached to the benzene ring. A halogen atom, when bonded to an electron-withdrawing group like an aromatic ring, develops a region of positive electrostatic potential on its outer surface, known as a "sigma-hole" (σ-hole). acs.org This electrophilic region can form an attractive, non-covalent interaction with a nucleophile (a Lewis base), such as a carbonyl oxygen or an amine from a neighboring molecule. This interaction is called a halogen bond. nih.govresearchgate.net

Halogen bonding is highly directional and has become a powerful tool in crystal engineering for designing complex solid-state structures. nih.govjyu.fi The strength of the halogen bond follows the trend I > Br > Cl > F. The bromine atom in this compound could therefore act as a robust halogen bond donor, interacting with the oxygen or nitrogen atoms of adjacent molecules to guide self-assembly in a predictable manner. eurekalert.orgnih.gov

Table 3: Key Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Donor Site in Molecule | Acceptor Site in Molecule | Potential Supramolecular Motif | Reference(s) |

| Hydrogen Bond | Amino group (N-H) | Carbonyl oxygen (C=O), Ester oxygen (C-O-R), Amino nitrogen (N) | Chains, Dimers, Sheets | acs.orgrsc.orgmdpi.com |

| Halogen Bond | Bromine atom (C-Br σ-hole) | Carbonyl oxygen (C=O), Amino nitrogen (N) | Orthogonal arrays, 2D networks | acs.orgnih.govnih.gov |

| π-π Stacking | Benzene ring | Benzene ring of adjacent molecule | Stacked columns | acs.org |

Host-Guest Chemistry with Functionalized Derivatives

Host-guest chemistry involves the formation of complexes between a larger "host" molecule, which has a cavity, and a smaller "guest" molecule that fits inside. nih.gov These complexes are held together by non-covalent interactions. Derivatives of this compound could be designed to participate in such systems in two principal ways.

As a Guest: The molecule itself, with its defined size and shape, could act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386), calixarene, or cucurbituril. The aromatic ring provides a hydrophobic surface suitable for binding within the nonpolar cavity of a cyclodextrin in aqueous solution, driven by the hydrophobic effect and van der Waals forces. nih.gov The development of such host-guest complexes can be used to create "supramolecular prodrugs," where a drug's properties are modified by complexation, allowing for controlled release. rsc.org

As a Functionalized Host: By chemically modifying the this compound structure, it could be incorporated into a larger, custom-designed host molecule. For example, two units of a derivative could be linked together by a flexible or rigid spacer to create a "molecular tweezer" or a macrocycle. The aminobenzoate portions would line the interior of the cavity, providing specific recognition sites (through hydrogen bonding, halogen bonding, or π-π stacking) for binding a chosen guest molecule. The ability to incorporate functional groups allows for the creation of highly selective hosts for applications in sensing, separation, or catalysis. beilstein-journals.orgacs.org

Q & A

Q. What are the recommended synthetic routes for (Z)-hex-3-enyl 2-amino-5-bromobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 2-amino-5-bromobenzoic acid with (Z)-hex-3-en-1-ol. A two-step protocol is advised:

- Step 1 : Protect the amino group of 2-amino-5-bromobenzoic acid using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification.

- Step 2 : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) with catalytic DMAP in anhydrous dichloromethane or DMF. Reaction temperatures should be maintained at 0–25°C to minimize isomerization of the (Z)-hex-3-enyl group. Yields range from 65% to 85% depending on the protecting group and solvent polarity. For example, Boc protection in DMF improves steric control, yielding 82% compared to 68% with acetyl protection in dichloromethane .

Q. How should researchers characterize the stereochemical configuration of the (Z)-hex-3-enyl moiety?

- NMR Spectroscopy : The (Z)-configuration is confirmed by coupling constants () between C2 and C3 protons (typically 10–12 Hz for cis alkenes).

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomeric impurities.

- Polarimetry : Compare optical rotation values with literature data for (Z)-configured alkenes .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to light, heat, and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Degradation products include:

- Isomerization : (E)-isomer formation under UV light.

- Hydrolysis : Free 2-amino-5-bromobenzoic acid in humid conditions. Stability studies show a shelf life of 6 months with <5% degradation when stored properly .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions. Key steps for resolution:

- Meta-Analysis : Compare IC50 values across studies, normalizing for differences in cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO ≤0.1% recommended).

- Dose-Response Validation : Re-test activity in orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., de-brominated derivatives) that may interfere with activity .

Q. What strategies improve regioselectivity during bromination of the benzoate precursor?

To avoid over-bromination or para-substitution:

- Directed Ortho-Metalation : Use LDA or TMP-ZnCl₂ to deprotonate the amino group, directing bromine to the C5 position.

- Protection/Deprotection Cycles : Boc protection increases steric hindrance, reducing C3 bromination from 15% to <2% .

Q. How can catalytic systems be optimized for large-scale esterification?

Comparative studies of coupling agents reveal:

Q. What computational methods predict interaction profiles with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinase domains). Focus on hydrogen bonding between the amino group and catalytic residues.

- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field). The bromine atom shows hydrophobic interactions with conserved phenylalanine residues in 85% of simulated cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.